molecular formula C19H23NO B5232898 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide

2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B5232898
M. Wt: 281.4 g/mol
InChI Key: LFAYPDYUEIBJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as DMEA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the amide class of compounds and has been shown to have a number of interesting properties that make it useful for a variety of applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are involved in a number of important physiological processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. By modulating the activity of these receptors, 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide may be able to exert a number of interesting effects on the brain and other organ systems.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a number of interesting biochemical and physiological effects. One of the most interesting effects of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is its ability to increase the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a number of important physiological processes, including the regulation of mood and motivation. By increasing the release of dopamine, 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide may be able to exert a number of interesting effects on the brain and other organ systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is its selectivity for the sigma-1 receptor. This makes it a potentially useful tool for studying the role of this receptor in various neurological disorders. However, one of the major limitations of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is its relatively short half-life. This makes it difficult to use in long-term experiments, as it may be rapidly metabolized or eliminated from the body.

Future Directions

There are a number of interesting future directions for research on 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide. One potential area of research is the development of more selective and potent sigma-1 receptor ligands. Another potential area of research is the use of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide may also have potential applications in the field of drug discovery, as it may be able to modulate the activity of a number of important drug targets.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide involves the reaction of 2-(3,4-dimethylphenyl)acetohydrazide with 2-ethyl-6-methylphenyl isocyanate. This reaction results in the formation of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide as a white crystalline solid. The synthesis of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a number of potential applications in scientific research. One of the most promising applications of 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide is in the field of neuroscience. 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a selective affinity for the sigma-1 receptor, which is a protein that is involved in a number of important physiological processes in the brain. This makes 2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide a potentially useful tool for studying the role of the sigma-1 receptor in various neurological disorders.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-5-17-8-6-7-14(3)19(17)20-18(21)12-16-10-9-13(2)15(4)11-16/h6-11H,5,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAYPDYUEIBJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-N-(2-ethyl-6-methylphenyl)acetamide

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